![molecular formula C21H18BrN5O4 B2410577 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941949-73-1](/img/structure/B2410577.png)

2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrazine, which is a class of compounds known for their potential antiviral and antimicrobial activities . The presence of the 1,2,4-triazole ring, a heterocyclic compound containing three nitrogen atoms, is a significant feature of this compound .

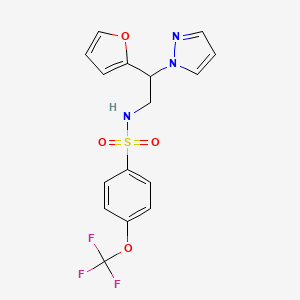

Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazolo[4,3-a]pyrazine core, substituted with phenyl groups at positions 7 and 2. The phenyl group at position 7 is further substituted with a bromine atom, while the phenyl group at position 2 is substituted with an acetamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to undergo various reactions. For instance, 1,2,4-triazolo[4,3-a]quinoxaline derivatives can react with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its melting point, infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectrum are not explicitly provided in the literature.Applications De Recherche Scientifique

Potential Applications in Medicinal Chemistry

Anti-Asthma Agents : Triazolopyrimidines, closely related to the triazolopyrazin structure, have been explored for their potential as antiasthma agents. This research suggests the capability of these compounds to act as mediator release inhibitors, highlighting their potential utility in treating asthma and related respiratory conditions (Medwid et al., 1990).

Antimicrobial Activity : Another study focused on the synthesis of pyrazole and fused pyrazolopyrimidine derivatives, including those with a triazolopyrazin framework, demonstrating their antimicrobial activity. This research provides a foundation for developing new antimicrobial agents based on this scaffold (Abunada et al., 2008).

Insecticidal Properties : The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, similar in complexity to the triazolopyrazin structure, against the cotton leafworm were documented. These findings suggest the potential of triazolopyrazin derivatives in developing new insecticidal compounds (Fadda et al., 2017).

Anticancer and Antiviral Activities : A study on (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4] thiadiazine derivatives showed promising in vitro anticoronavirus and antitumoral activities. This research underlines the versatility of the triazolopyrazin scaffold in developing compounds with potential antiviral and anticancer applications (Jilloju et al., 2021).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Its dysregulation is associated with the development and progression of various types of cancers .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cell proliferation and survival, particularly in cancer cells where c-Met is overexpressed or mutated .

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell growth, survival, and differentiation. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The results suggest that the compound could be a potential therapeutic agent for cancers associated with c-Met dysregulation .

Propriétés

IUPAC Name |

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5O4/c1-2-31-17-9-5-15(6-10-17)23-18(28)13-27-21(30)26-12-11-25(20(29)19(26)24-27)16-7-3-14(22)4-8-16/h3-12H,2,13H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEBWOKULSSXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)

![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)

![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)

![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)

![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)

![Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2410515.png)